molecular formula C20H22N2O2S B2915227 N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)butanamide CAS No. 899734-72-6

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2915227
CAS No.: 899734-72-6
M. Wt: 354.47
InChI Key: PRMNXEVAQOUTEL-UHFFFAOYSA-N
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Description

“N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)butyramide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide groups known for their antibacterial activity, have been synthesized . The synthesis involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are largely influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization of Complex Molecules

The synthesis and characterization of complex molecules incorporating benzothiazole derivatives and related structures have been a significant area of research. For example, studies have demonstrated the synthesis of various diamides and heterocyclic compounds by reacting different chlorides with N-substituted p-aminobenzoic acids, leading to the formation of diamides. These synthetic routes could provide insights into the potential synthesis and applications of N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)butyramide in creating novel molecules for further investigation (Agekyan & Mkryan, 2015).

Photodynamic Therapy for Cancer Treatment

Compounds with benzothiazole units have shown promise in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives substituted with benzothiazole groups reported good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in PDT, suggesting that compounds like N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)butyramide could potentially be explored for similar applications (Pişkin, Canpolat, & Öztürk, 2020).

Chemosensors for Metal Ion Detection

Benzothiazole derivatives have been utilized in the development of fluorescent chemosensors for metal ion detection, indicating their potential in environmental monitoring and analytical chemistry. A study on pyrazoline derivatives highlighted their use as fluorescent chemosensors for Fe3+ ion detection, showcasing the role of benzothiazole-related compounds in sensing applications. This suggests that N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)butyramide could be investigated for its properties as a chemosensor (Khan, 2020).

Antibacterial Agents

Research on benzothiazolyl substituted compounds has identified their potential as promising antibacterial agents. The design and synthesis of novel analogs have shown significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This indicates the potential of N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)butyramide and similar compounds in the development of new antibacterial drugs (Palkar et al., 2017).

Catalytic Activities in Chemical Reactions

Compounds containing benzothiazole units have been explored for their catalytic activities, such as in Heck coupling reactions. Studies on mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes have shown their efficacy as catalysts, providing a potential area of research for N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)butyramide in catalysis and synthetic chemistry applications (Yen et al., 2006).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

tuberculosis . The compound’s interaction with its targets likely results in the inhibition of essential biochemical processes, leading to the death of the pathogen.

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They inhibit the growth of M. tuberculosis, likely leading to the death of the bacteria.

Biochemical Analysis

Biochemical Properties

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can bind to DNA, affecting transcription and replication processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

This compound exerts multiple effects on different cell types. It has been observed to modulate cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By influencing pathways such as the MAPK/ERK and PI3K/Akt, this compound can either promote or inhibit cell growth depending on the cellular context . Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules. It can act as an enzyme inhibitor, blocking the active site and preventing substrate binding. This inhibition can be competitive or non-competitive, depending on the enzyme and the binding site. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability . These interactions at the molecular level are crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability is a key factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding its potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-9-18(23)22(14-15-10-6-5-7-11-15)20-21-19-16(24-4-2)12-8-13-17(19)25-20/h5-8,10-13H,3-4,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMNXEVAQOUTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC=C3S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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